molecular formula C20H22ClN3O4 B14995967 3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid

3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid

Cat. No.: B14995967
M. Wt: 403.9 g/mol
InChI Key: CWSUGFSITARRHX-UHFFFAOYSA-N
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Description

3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridazinone core, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe adamantane moiety is then attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, the furan ring may interact with hydrophobic pockets in enzymes, while the pyridazinone core can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid: Unique due to its combination of furan, pyridazinone, and adamantane moieties.

    Furan-2-carboxylic acid derivatives: Similar in having the furan ring but lacking the pyridazinone and adamantane components.

    Pyridazinone derivatives: Share the pyridazinone core but differ in the attached functional groups.

    Adamantane derivatives: Contain the adamantane moiety but lack the furan and pyridazinone components.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets

Properties

Molecular Formula

C20H22ClN3O4

Molecular Weight

403.9 g/mol

IUPAC Name

3-[5-chloro-4-(furan-2-ylmethylamino)-6-oxopyridazin-1-yl]adamantane-1-carboxylic acid

InChI

InChI=1S/C20H22ClN3O4/c21-16-15(22-9-14-2-1-3-28-14)10-23-24(17(16)25)20-7-12-4-13(8-20)6-19(5-12,11-20)18(26)27/h1-3,10,12-13,22H,4-9,11H2,(H,26,27)

InChI Key

CWSUGFSITARRHX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCC5=CC=CO5)Cl)C(=O)O

Origin of Product

United States

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